molecular formula C13H10ClNO4S B2683242 4-Chloro-3-(phenylsulfamoyl)benzoic acid CAS No. 59210-63-8

4-Chloro-3-(phenylsulfamoyl)benzoic acid

Cat. No.: B2683242
CAS No.: 59210-63-8
M. Wt: 311.74
InChI Key: SSOMJRJEEVXYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(phenylsulfamoyl)benzoic acid is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a chloro group, a phenylsulfamoyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(phenylsulfamoyl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(phenylsulfamoyl)benzoic acid undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The chloro group on the benzene ring can be substituted by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The phenylsulfamoyl group can be replaced by nucleophiles in the presence of strong bases.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.

    Nucleophilic Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated derivatives of the original compound.

    Nucleophilic Substitution: Products vary depending on the nucleophile used, but typically include substituted benzoic acids.

Scientific Research Applications

4-Chloro-3-(phenylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Chloro-3-(phenylsulfamoyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The chloro and phenylsulfamoyl groups play a crucial role in binding to enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the phenyl group.

    4-Chloro-3-(chlorosulfamoyl)benzoic acid: Contains an additional chloro group on the sulfamoyl moiety.

Uniqueness

4-Chloro-3-(phenylsulfamoyl)benzoic acid is unique due to the presence of both a chloro and a phenylsulfamoyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-chloro-3-(phenylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOMJRJEEVXYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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